molecular formula C12H6Cl2N2O4S2 B1582809 Disulfide, bis(4-chloro-2-nitrophenyl) CAS No. 2050-66-0

Disulfide, bis(4-chloro-2-nitrophenyl)

Cat. No. B1582809
CAS RN: 2050-66-0
M. Wt: 377.2 g/mol
InChI Key: DESADCWXGJLRSR-UHFFFAOYSA-N
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Description

Bis(4-chloro-2-nitrophenyl) disulfide is a chemical compound with the molecular formula C12H6Cl2N2O4S2 . It is a solid substance with a molecular weight of 377.21 g/mol . The compound appears as a light yellow to brown powder or crystal .


Synthesis Analysis

Bis(4-chlorophenyl) disulfide can be synthesized from 4-chlorophenylthiol via oxidation . It can also be prepared by a microwave-assisted method involving the reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder . Furthermore, bis(2-nitrophenyl) disulfide undergoes mechanochemical grinding with bis(4-chlorophenyl)disulfide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene catalyst via metathesis reaction to yield non-symmetrical heterodimer 4-chlorophenyl-2′-nitrophenyl disulfide .


Molecular Structure Analysis

The molecular structure of bis(4-chloro-2-nitrophenyl) disulfide consists of two 4-chloro-2-nitrophenyl groups connected by a disulfide bond . The SMILES string representation of the molecule is c1cc(c(cc1Cl)N+[O-])SSc2ccc(cc2N+[O-])Cl .


Chemical Reactions Analysis

Bis(4-chlorophenyl) disulfide can undergo various chemical reactions. For instance, it can produce poly(p-phenylene sulfide) via thermolysis . It can also react with bis(2-nitrophenyl) disulfide to yield a non-symmetrical heterodimer 4-chlorophenyl-2′-nitrophenyl disulfide .


Physical And Chemical Properties Analysis

Bis(4-chloro-2-nitrophenyl) disulfide is a solid substance with a density of 1.7±0.1 g/cm3 . It has a melting point range of 214.0 to 218.0 °C . The compound is non-volatile, with a boiling point of 476.9±45.0 °C at 760 mmHg and a flash point of 242.2±28.7 °C .

Scientific Research Applications

High-Pressure Chemistry

Disulfide, bis(4-chloro-2-nitrophenyl), plays a role in dynamic covalent chemistry under high-pressure conditions. Sobczak et al. (2018) explored how combining pressure and temperature stimuli can facilitate disulfide metathesis reactions. They observed that at pressures above 0.2 GPa, equimolar amounts of symmetric disulfides react to give heterodimeric products without needing a catalyst, a phenomenon not seen under atmospheric pressure or mechanochemical conditions (Sobczak et al., 2018).

Self-Healing Materials

In the field of materials science, disulfide metathesis at room temperature has been utilized in the design of self-healing materials. Rekondo et al. (2014) demonstrated that bis(4-aminophenyl) disulfide could effectively function as a dynamic crosslinker in the development of self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without any catalyst or external intervention (Rekondo et al., 2014).

Infrared Spectroscopy and Crystallography

McCluskey et al. (2002) investigated the growth of crystal whiskers of bis(4-nitrophenyl) disulfide on a Pb layer. They used electron microscopy and infrared spectroscopy to characterize these crystals, providing insights into the molecular structure and properties (McCluskey et al., 2002).

Analytical Chemistry

In analytical chemistry, bis(4-(4′-nitrophenyl)azo-2-nitrophenyl) disulfide has been synthesized and proposed for the indirect photometric determination of carbon disulfide. Veksler et al. (2003) developed procedures using this disulfide for determining carbon disulfide in atmospheric air and gas mixtures, highlighting its potential for environmental monitoring (Veksler et al., 2003).

Polymer Synthesis

Disulfide, bis(4-chloro-2-nitrophenyl), also finds application in polymer science. Tsuchida et al. (1993) explored the thermal polymerization of diaryl disulfides to yield poly(arylene sulfides), a process providing a route to high molecular weight, crystalline polymers with excellent stability (Tsuchida et al., 1993).

Conformational Studies in Chemistry

Glidewell et al. (2000) conducted a study on the conformational preferences and supramolecular aggregationin disulfides, specifically focusing on asymmetrically and symmetrically substituted disulfides, including bis(2-nitrophenyl) disulfide. Their research provided insights into molecular conformations and the role of hydrogen bonds in stabilizing these structures (Glidewell et al., 2000).

Reduction and Cleavage Studies

Zhong et al. (2001) examined the treatment of bis(o-nitrophenyl)disulfides with samarium diiodide, leading to the reduction of nitro groups and reductive cleavage of S–S bonds. This study highlighted the potential for creating active intermediates for further chemical reactions (Zhong et al., 2001).

Sulfur-Substituted Compounds

Research by Ochiai et al. (2011) focused on the synthesis of sulfur-substituted tetrahedrane derivatives using bis(4-nitrophenyl) disulfide. This work provided valuable information on the interaction of sulfur atoms with other chemical structures and the thermal reactions of these compounds (Ochiai et al., 2011).

Polysulfide Synthesis

In the context of polymer chemistry, Kimura et al. (2000) investigated the synthesis of polysulfide by reacting bis(4-mercaptophenyl) sulfide with bis(4-chloro-3-nitrophenyl) sulfone. This study contributes to our understanding of polysulfide synthesis in aqueous solutions, expanding the scope of polymer science (Kimura et al., 2000).

Benzothiazole and Benzothiazepine Derivatives

Lee et al. (2001) explored the solid-phase combinatorial synthesis of benzothiazole and benzothiazepine derivatives using bis-(2-nitro-4-carboxyphenyl) disulfide. This research has implications for the synthesis of complex organic compounds and pharmaceuticals (Lee et al., 2001).

Sulfur-Oxygen Interactions

The role of nonbonded sulfur-oxygen interaction in the dissociative electron transfer to nitro-substituted arenesulfenyl chlorides was studied by Ji et al. (2004). This work contributes to our understanding of electrochemical reduction processes and the behavior of sulfur-containing compounds (Ji et al., 2004).

Safety And Hazards

Bis(4-chloro-2-nitrophenyl) disulfide may cause skin irritation and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

properties

IUPAC Name

4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene
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InChI

InChI=1S/C12H6Cl2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESADCWXGJLRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SSC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062135
Record name Disulfide, bis(4-chloro-2-nitrophenyl)
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Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfide, bis(4-chloro-2-nitrophenyl)

CAS RN

2050-66-0
Record name Bis(4-chloro-2-nitrophenyl) disulfide
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Record name Disulfide, bis(4-chloro-2-nitrophenyl)
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Record name Disulfide, bis(4-chloro-2-nitrophenyl)
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Record name Bis(4-chloro-2-nitrophenyl) disulphide
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Record name BIS(4-CHLORO-2-NITROPHENYL) DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB De Witt - 1953 - books.google.com
Although a very large number of materials have been tested or used as"'rodenticides," relatively few have proved successful for this purpose. The reasons which may be advanced for …
Number of citations: 3 books.google.com

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